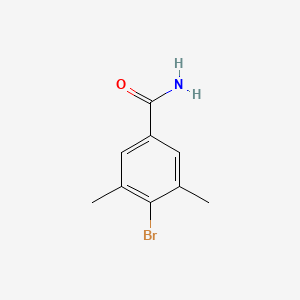

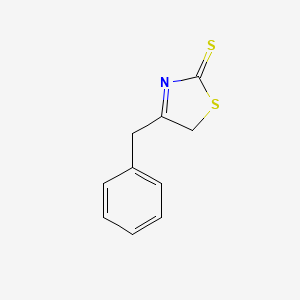

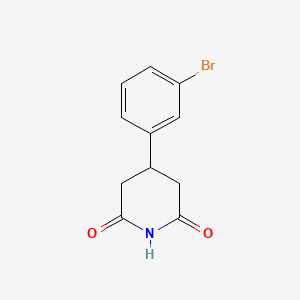

![molecular formula C6H3BrN4O2 B1294169 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 951884-20-1](/img/structure/B1294169.png)

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to the triazolopyridine core. This structure is of interest due to its potential use as a versatile synthetic intermediate for various chemical transformations and its potential pharmacological properties.

Synthesis Analysis

The synthesis of related triazolopyridines has been reported using oxidative cyclization methods. For instance, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a compound with a similar structure, was synthesized using N-Chlorosuccinimide (NCS) as a chlorinating agent for hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine by introducing a nitro group at the appropriate position in the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyridines can be determined using various spectroscopic techniques and X-ray diffraction. For example, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was characterized by 1H NMR, 13C NMR, FTIR, MS, and its crystal structure was determined by X-ray diffraction, crystallizing in the monoclinic space group P 21/c . These techniques would be essential for confirming the structure of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as well.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions due to the presence of reactive functional groups. For example, halogenated triazolopyridines can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure and the introduction of various substituents, which can be used to modulate the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines, such as solubility, melting point, and reactivity, are influenced by the substituents present on the core structure. The presence of a bromine atom and a nitro group in 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine would affect its properties compared to other triazolopyridines. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset.

科学研究应用

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

For example, triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

安全和危害

The safety data sheet of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

6-bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJMXNWABONRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650042 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

951884-20-1 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

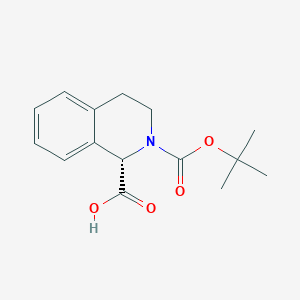

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)